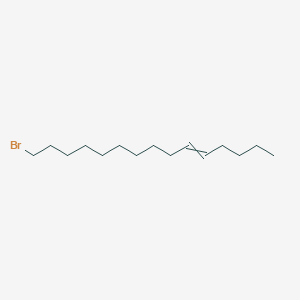![molecular formula C16H14O B14366902 ([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone CAS No. 93301-48-5](/img/structure/B14366902.png)
([1,1'-Biphenyl]-2-yl)(cyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: is an organic compound that features a biphenyl group attached to a cyclopropylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone typically involves the formation of the cyclopropylmethanone group followed by its attachment to the biphenyl structure. One common method for synthesizing cyclopropanes is through the reaction of carbenes with alkenes or cycloalkenes . For example, the Simmons-Smith reaction can be employed to generate cyclopropyl groups from alkenes using diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with enzymes or receptors. The biphenyl moiety can participate in π-π stacking interactions, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar in structure but lacks the biphenyl group.
Biphenylmethanone: Contains the biphenyl group but lacks the cyclopropyl moiety.
Cyclopropylphenylmethanone: Contains a single phenyl group instead of a biphenyl group.
Uniqueness
([1,1’-Biphenyl]-2-yl)(cyclopropyl)methanone: is unique due to the combination of the biphenyl and cyclopropylmethanone groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
93301-48-5 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
cyclopropyl-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c17-16(13-10-11-13)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI Key |
XGOIQEMMNNIPQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


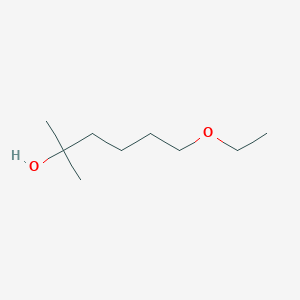

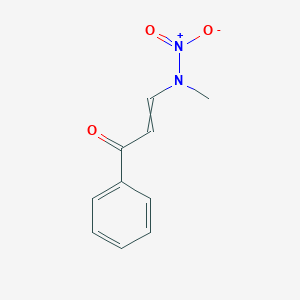
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-5-bromo-2-methoxy-](/img/structure/B14366832.png)
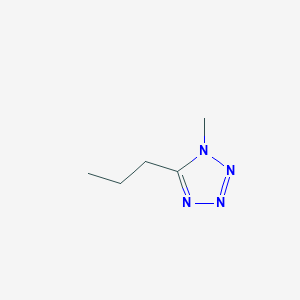
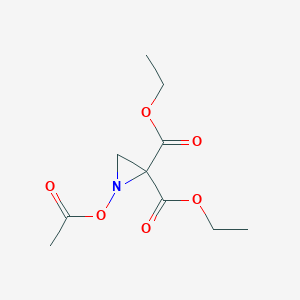
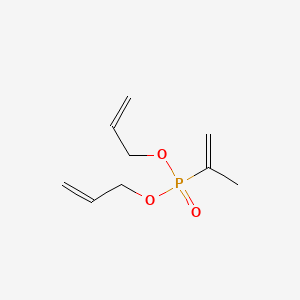

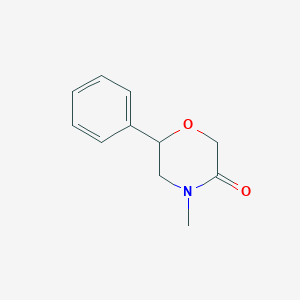
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
![N-[(2,4,5-Tribromothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14366876.png)
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)

